molecular formula C38H54N12O12 B13834017 (S)-2-(2-Aminobenzamido)-N1-((5S,11S,14S,17S)-1-((2,4-dinitrophenyl)amino)-14-isopropyl-5,11,18-trimethyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazanonadecan-17-yl)pentanediamide

(S)-2-(2-Aminobenzamido)-N1-((5S,11S,14S,17S)-1-((2,4-dinitrophenyl)amino)-14-isopropyl-5,11,18-trimethyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazanonadecan-17-yl)pentanediamide

Cat. No.: B13834017
M. Wt: 870.9 g/mol
InChI Key: JMODCTCFSAOKLF-HOUVTAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Aminobenzamido)-N1-((5S,11S,14S,17S)-1-((2,4-dinitrophenyl)amino)-14-isopropyl-5,11,18-trimethyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazanonadecan-17-yl)pentanediamide is a useful research compound. Its molecular formula is C38H54N12O12 and its molecular weight is 870.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H54N12O12

Molecular Weight

870.9 g/mol

IUPAC Name

(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C38H54N12O12/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58)/t21-,22-,27-,31-,32-/m0/s1

InChI Key

JMODCTCFSAOKLF-HOUVTAATSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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